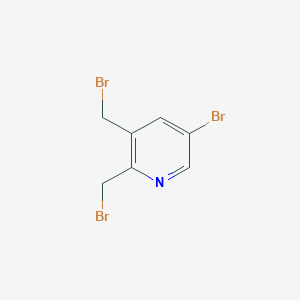

5-Bromo-2,3-bis(bromomethyl)pyridine

Description

5-Bromo-2,3-bis(chloromethyl)pyridine (CAS: 155187-02-3) is a halogenated pyridine derivative with the molecular formula C₇H₆BrCl₂N and a molecular weight of 254.94 g/mol . Structurally, it features a pyridine ring substituted with a bromine atom at the 5-position and chloromethyl (-CH₂Cl) groups at the 2- and 3-positions.

The compound is typically stored under dry, cool conditions (2–8°C) to prevent degradation .

Properties

Molecular Formula |

C7H6Br3N |

|---|---|

Molecular Weight |

343.84 g/mol |

IUPAC Name |

5-bromo-2,3-bis(bromomethyl)pyridine |

InChI |

InChI=1S/C7H6Br3N/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2 |

InChI Key |

PTJOSPVYMYXFBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CBr)CBr)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity

Research has indicated that brominated pyridine derivatives exhibit significant antimicrobial and anticancer properties. For instance, a study synthesized various bromopyrimidine analogs, including derivatives of 5-bromo-2,3-bis(bromomethyl)pyridine, which were evaluated for their cytotoxic effects against several cancer cell lines such as HeLa and A549. The results demonstrated that some compounds exhibited potent activity comparable to established drugs like Dasatinib .

Case Study: Anticancer Agents

In a detailed investigation involving the synthesis of novel bromopyrimidine derivatives, compounds derived from this compound were assessed for their in vitro anticancer activity. The study reported that specific derivatives showed enhanced cytotoxicity against human cancer cell lines, suggesting potential for development as therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its bromomethyl groups facilitate further functionalization through nucleophilic substitution reactions. This property is particularly valuable in synthesizing more complex molecular architectures.

Synthesis of Pyridine Derivatives

A notable application involves its use in the preparation of pyridine-pyrazole derivatives, which are important in pharmaceutical research. The ability to modify the bromomethyl groups allows chemists to create a variety of substituted pyridines with diverse biological activities .

Material Science

Fluorescent Materials

The compound has been explored for its potential use in developing fluorescent materials. Brominated pyridines can be incorporated into polymer matrices to enhance their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Coordination Chemistry

Metal Complexes

this compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have been studied for their catalytic properties and potential applications in organic transformations .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Cytotoxicity against cancer cell lines |

| Organic Synthesis | Building block for complex molecules | Synthesis of pyridine-pyrazole derivatives |

| Material Science | Development of fluorescent materials | Used in OLEDs and optoelectronic devices |

| Coordination Chemistry | Formation of metal complexes for catalysis | Catalytic reactions involving transition metals |

Comparison with Similar Compounds

Reactivity and Functional Groups

- However, the latter’s bromomethyl groups (-CH₂Br) are more reactive than chloromethyl (-CH₂Cl) groups in nucleophilic substitutions due to bromide’s superior leaving-group ability .

Physicochemical Properties

- Molecular Weight and Solubility : The higher molecular weight of 5-bromo-2,3-bis(chloromethyl)pyridine (254.94 g/mol) compared to 2-bromopyridine (158.00 g/mol) reduces aqueous solubility, necessitating organic solvents for reactions .

- Thermal Stability : Chloromethyl derivatives generally exhibit lower thermal stability than bromomethyl analogs, impacting storage and reaction conditions .

Preparation Methods

Reaction Overview

The radical bromination method employs NBS and 2,2'-azobis(isobutyronitrile) (AIBN) in tetrachloromethane (CCl₄) at 82°C. Starting with 5-bromo-2,3-dimethylpyridine (CAS 27063-90-7), this one-pot reaction introduces bromine atoms at the methyl groups via a free-radical mechanism. AIBN initiates radical formation, enabling NBS to abstract hydrogen atoms from the methyl substituents, followed by bromine transfer.

Experimental Protocol

-

Reagents :

-

5-Bromo-2,3-dimethylpyridine (44.6 mmol)

-

NBS (93.7 mmol, 2.1 eq)

-

AIBN (1 mmol, catalytic)

-

CCl₄ (120 mL)

-

-

Conditions :

-

Temperature: 82°C

-

Duration: 4 hours (2-hour intervals with AIBN replenishment)

-

-

Workup :

Multi-Step Synthesis via Diazotization

Reaction Pathway

This method, detailed in patent CN105348177A, involves three stages:

-

Acetylation : 2-Amino-3-methylpyridine is treated with acetic anhydride to protect the amine.

-

Bromination : Liquid bromine introduces a bromine atom at the 5-position.

-

Diazotization : The amino group is replaced with bromine using NaNO₂ and CuBr in HBr.

Acetylation and Bromination

Diazotization and Final Bromination

Performance Metrics

-

Overall Yield : 64–67% after three steps.

-

Scalability : Demonstrated in 0.1-mol batches, suggesting industrial feasibility.

-

Purity : Recrystallization and distillation minimized byproducts like 2,5-dibromo-3-methylpyridine.

Comparative Analysis of Methodologies

Reaction Efficiency

Mechanistic Considerations

-

Radical Pathway : AIBN generates radicals that abstract hydrogen from methyl groups, enabling NBS-mediated bromination. Steric hindrance at the 5-position (due to pre-existing bromine) may limit over-bromination.

-

Electrophilic Substitution : Diazotization leverages the directing effects of the amino group. CuBr catalyzes the Sandmeyer reaction, replacing the diazonium group with bromine.

Industrial Applicability

-

The diazotization method’s modular steps and tolerance for scale make it preferable for bulk synthesis.

-

Radical bromination, while simpler, requires precise stoichiometry to avoid over-bromination, complicating large-scale runs.

Structural and Computational Insights

A density functional theory (DFT) study on 2,6-bis(bromomethyl)pyridine (a structural analog) revealed that bromine substituents increase molecular polarity (dipole moment = 4.29 Debye) and reduce frontier orbital gaps (4.65 eV), enhancing reactivity. These findings suggest that electron-withdrawing bromine groups in this compound may similarly influence its stability and reaction pathways .

Q & A

Basic: What are the established synthetic routes for 5-Bromo-2,3-bis(bromomethyl)pyridine, and how can purity be optimized during synthesis?

The synthesis of this compound typically involves bromomethylation of pyridine derivatives. A validated approach includes pyridyne cyclization reactions, where intermediates like 2-amino-5-bromo-3-methylpyridine are used as precursors (e.g., via Abramovitch and Cue’s pyridyne cyclization method) . Nickel-catalyzed reductive coupling of halogenated precursors, as demonstrated in the synthesis of dimethylbipyridines, can also be adapted for bromomethyl group introduction . To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in non-polar solvents (e.g., dichloromethane/hexane mixtures) is recommended. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Advanced: How can researchers address discrepancies in reported reaction yields for bromomethylation of pyridine derivatives?

Yield discrepancies often stem from variations in reaction conditions. For example:

- Catalyst loading : Nickel catalyst concentrations (0.5–5 mol%) significantly impact coupling efficiency .

- Brominating agents : Excess N-bromosuccinimide (NBS) may lead to over-bromination, reducing yields.

- Temperature control : Exothermic reactions above 80°C can degrade intermediates.

To resolve contradictions, replicate experiments under controlled parameters (e.g., inert atmosphere, anhydrous solvents) and characterize byproducts via GC-MS. Cross-reference with literature protocols using analogous compounds, such as 5-Bromo-2-methoxy-3-methylpyridine, which shares reactivity trends .

Basic: What spectroscopic methods are most reliable for confirming the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for bromomethyl groups (δ ~4.3–4.6 ppm for CH₂Br) and aromatic protons (δ ~7.5–8.5 ppm). Compare with NIST reference data for pyridine derivatives .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C₇H₆Br₃N (M⁺ ≈ 358.8).

- FT-IR : C-Br stretches at ~550–650 cm⁻¹ and aromatic C-H bends at ~800 cm⁻¹ .

For purity, use HPLC with UV detection (λ = 254 nm) and validate against certified reference materials.

Advanced: What strategies mitigate regioisomer formation during bromomethylation of pyridine cores?

Regioisomer control requires:

- Directing groups : Introduce temporary substituents (e.g., methoxy or amino groups) to steer bromination to desired positions, followed by deprotection .

- Catalytic systems : Use palladium or nickel catalysts with chelating ligands (e.g., bipyridine) to enhance selectivity .

- Stepwise bromination : Sequential addition of bromine at lower temperatures (0–25°C) minimizes cross-reactivity.

Monitor reaction progress with TLC (silica gel, Rf ~0.3 in 3:1 hexane/ethyl acetate) and isolate intermediates to prevent overhalogenation.

Basic: How does the choice of solvent influence the stability of this compound during storage?

Stability data for analogous compounds (e.g., 5-Bromo-2-methoxy-3-methylpyridine) suggest:

- Storage conditions : Room temperature in amber vials under nitrogen .

- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Use anhydrous dichloromethane or tetrahydrofuran for dissolution.

- Decomposition signs : Discoloration (yellow to brown) indicates degradation; verify via NMR or HPLC .

Advanced: How to resolve conflicting data regarding the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Contradictions in cross-coupling efficiency may arise from:

- Substrate pre-activation : Sonication or microwave-assisted pre-treatment (80°C, 30 min) enhances solubility .

- Ligand effects : Bidentate phosphine ligands (e.g., dppf) improve palladium catalyst turnover .

- Byproduct analysis : Use LC-MS to identify inhibitory species (e.g., boronate esters).

Systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. dioxane) is critical .

Basic: What analytical methods differentiate between bromomethyl positional isomers in pyridine derivatives?

- 2D NMR (NOESY/COSY) : Correlate proton-proton spatial relationships to assign substitution patterns.

- X-ray crystallography : Resolve regioisomers unambiguously, as demonstrated for 5-Bromo-2-methoxy-3-methylpyridine .

- GC-MS fragmentation patterns : Isomers exhibit distinct mass spectral peaks due to varied bond cleavage pathways .

Advanced: What are the challenges in achieving high regioselectivity in successive bromination steps on pyridine derivatives?

Successive bromination requires:

- Steric shielding : Use bulky protecting groups (e.g., tert-butyl) to block undesired positions.

- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct subsequent bromination to meta/para sites .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., 2-bromo isomers), while higher temperatures may shift equilibrium .

Validate selectivity via single-crystal XRD and computational modeling (DFT calculations of transition states) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.